1-(Methylphosphanyl)-1-phenylmethanimine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
89996-87-2 |
|---|---|
Molecular Formula |
C8H10NP |
Molecular Weight |
151.15 g/mol |
IUPAC Name |
methylphosphanyl(phenyl)methanimine |
InChI |
InChI=1S/C8H10NP/c1-10-8(9)7-5-3-2-4-6-7/h2-6,9-10H,1H3 |
InChI Key |
AWFVZOGWPSZFCG-UHFFFAOYSA-N |
Canonical SMILES |
CPC(=N)C1=CC=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Methylphosphanyl 1 Phenylmethanimine and Analogues
Precursor Synthesis Strategies for Imine Scaffolds
The foundational step in synthesizing many complex imines is the creation of the basic carbon-nitrogen double bond scaffold. The most prevalent and direct method for this is the condensation reaction between a primary amine and a carbonyl compound, typically an aldehyde or ketone. chempedia.infobeilstein-journals.org This reaction is generally reversible and often catalyzed by acid, with the removal of water driving the equilibrium toward the imine product. organic-chemistry.org
For a target molecule like 1-phenylmethanimine, the precursor imine is typically formed from benzaldehyde (B42025) and a suitable primary amine. organic-chemistry.orgredalyc.org The choice of amine can vary, influencing the stability and reactivity of the resulting imine. Pyrrolidine, for instance, has been used as an organocatalyst to facilitate the efficient synthesis of various aldimines, including N-alkyl, N-aryl, and N-phosphinoyl imines, from aldehydes under mild, metal-free conditions. organic-chemistry.org
An alternative strategy involves synthesizing precursors that already contain a phosphorus moiety. For example, ketoesters can be reacted with a phosphinylamide to generate N-phosphinyl α-imino esters. beilstein-journals.org While this approach yields an N-phosphinyl product rather than a C-phosphanyl one, it highlights the strategy of using phosphorus-containing starting materials to build the imine framework.
Below is a data table illustrating common condensation reactions for forming the basic phenylmethanimine (B108103) scaffold.
| Aldehyde/Ketone | Amine | Catalyst/Conditions | Product | Yield |
| Benzaldehyde | Aniline | Acetic acid (cat.), Ethanol, RT | N-Benzylideneaniline | Excellent |
| Benzaldehyde | 2-Methylaniline | Acetic acid (cat.), Ethanol, RT | N-Benzylidene-2-methylaniline | Excellent |
| Benzaldehyde | 3-Fluoroaniline | Acetic acid (cat.), Ethanol, RT | N-Benzylidene-3-fluoroaniline | Excellent |
| Aromatic Aldehydes | Aqueous Ammonia | Mild, Three-component reaction | Aldimines | Very Good |
Data compiled from literature examples describing general imine synthesis. organic-chemistry.orgtandfonline.com
Introduction of Phosphanyl Moieties via Established Organophosphorus Routes
With the imine scaffold established, or by using a different precursor entirely, the phosphanyl group is introduced. For C-phosphanyl imines, the phosphorus atom must be bonded to the imine carbon. Several organophosphorus reactions enable this transformation.
Hydrophosphonylation of Pre-formed Imines (Aza-Pudovik Reaction): One of the most significant methods for forming a C-P bond at the imine carbon is the nucleophilic addition of a phosphorus compound across the C=N double bond. nih.gov This reaction, often called the aza-Pudovik reaction, typically involves the addition of a dialkyl phosphite (B83602) or a similar P-H containing species to an imine. tandfonline.comnih.gov The reaction is versatile and can be catalyzed by Lewis acids (e.g., InCl₃, TaCl₅-SiO₂) or Brønsted acids. tandfonline.com This approach directly yields α-aminophosphonates, which are analogues of the target compound. The use of chlorotrimethylsilane (B32843) (TMSCl) with triethylphosphite has been shown to be a high-yielding method for this conversion. tandfonline.com
Multicomponent Reactions: A powerful, one-pot approach involves the reaction of an imine, a phosphorus source, and a third component. For instance, α-aminophosphonates have been synthesized in good yields through a transition-metal-free, multicomponent reaction of an imine, a dialkyl phosphite, and an in-situ generated aryne. organic-chemistry.orgnih.govacs.org Mechanistic studies suggest the reaction proceeds via nucleophilic addition of the imine to the aryne, followed by proton abstraction from the phosphite and subsequent addition of the phosphite anion to the iminium carbon. acs.org
Hydrophosphorylation of Nitriles: An alternative route that bypasses the imine precursor is the direct hydrophosphorylation of nitriles. Benzonitrile, the nitrile analogue of the desired phenylmethanimine core, can undergo double hydrophosphorylation with diphenylphosphane oxide using alkali metal catalysts to form N-phosphorylated α-aminophosphine oxides. researchgate.net While this yields a more oxidized phosphorus center and a different substitution pattern, it represents a valid strategy for constructing the C-P bond from a nitrile starting material.
The following table summarizes key routes for introducing phosphorus at the alpha-carbon of an imine or its precursor.
| Starting Material | Phosphorus Reagent | Key Method | Product Class |
| Imine (e.g., N-benzylideneaniline) | Dialkyl Phosphite | Aza-Pudovik Reaction | α-Aminophosphonate |
| Imine + Aryne Precursor | Dialkyl Phosphite | Multicomponent Phosphonylation | α-Aminophosphonate |
| Benzonitrile | Diphenylphosphane Oxide | Double Hydrophosphorylation | N-Phosphoryl-α-aminophosphine oxide |
Optimization of Reaction Conditions and Isolation Techniques for P,N-Imines
The successful synthesis of P,C-imines relies heavily on the careful optimization of reaction parameters to maximize yield and selectivity while ensuring the stability of the final product.
Reaction Conditions:
Catalyst: The choice of catalyst is critical for hydrophosphonylation reactions. Lewis acids are commonly employed to activate the imine toward nucleophilic attack. redalyc.orgtandfonline.com In some cases, highly enantioselective transformations can be achieved using chiral Lewis acid catalysts, such as tethered bis(8-quinolinato) aluminum complexes, even at low catalyst loadings (0.5–1 mol%). organic-chemistry.orgresearchgate.net
Solvent: The reaction medium significantly impacts reaction efficiency. Nonpolar solvents like hexanes or toluene (B28343) have proven effective in certain catalytic Pudovik reactions. organic-chemistry.orgnih.gov For other transformations, polar aprotic solvents may be preferred.
Temperature: Reaction temperatures can range from -78 °C, particularly for reactions involving highly reactive organometallic or enolate intermediates, to room temperature or elevated temperatures depending on the specific pathway. nih.gov
Reagents: The nature of the phosphorus reagent is a key variable. For instance, in catalytic enantioselective Pudovik reactions, bis(2,2,2-trifluoroethyl) phosphite was found to significantly enhance performance. organic-chemistry.org
The table below shows an example of condition optimization for a catalytic Pudovik reaction.
| Parameter | Variation | Outcome |
| Catalyst Loading | 5 mol% vs. 1 mol% | 1 mol% loading sufficient for high yield and enantioselectivity. organic-chemistry.org |
| Solvent | Toluene vs. CH₂Cl₂ vs. Hexanes | Hexanes provided the highest enantioselectivity. organic-chemistry.org |
| Temperature | Room Temperature vs. 0 °C | Room temperature was optimal for reaction rate and efficiency. |
| Phosphorus Reagent | Diethyl Phosphite vs. Bis(2,2,2-trifluoroethyl) phosphite | Bis(2,2,2-trifluoroethyl) phosphite gave superior results. organic-chemistry.org |
Isolation Techniques: The purification of phosphanyl-imines requires consideration of their potential sensitivity. Chiral N-phosphinyl imines have been noted for their high stability at room temperature under inert gas protection. nih.gov Standard laboratory techniques such as filtration, recrystallization, and flash column chromatography are commonly used for purification. beilstein-journals.org For some N-phosphinyl products, purification can be simplified to washing the crude solid with solvents like ethyl acetate (B1210297) and hexane, a process termed "Group-Assistant-Purification" chemistry. nih.gov Given the potential for oxidation of P(III) phosphanyl compounds, all isolation and handling procedures are best performed under an inert atmosphere (e.g., nitrogen or argon).
Reactivity Profiles and Mechanistic Investigations of 1 Methylphosphanyl 1 Phenylmethanimine Complexes
Reactivity of the Imine C=N Moiety within Coordination Complexes
The carbon-nitrogen double bond in imines possesses a dual nature, with the nitrogen atom having a lone pair of electrons, making it nucleophilic, while the carbon atom is electrophilic. nih.gov Coordination to a metal center is expected to enhance the electrophilicity of the imine carbon, making it more susceptible to nucleophilic attack.
Electrophilic Activation: More commonly, the coordination of the imine nitrogen to a metal center withdraws electron density, rendering the imine carbon more electrophilic and thus more susceptible to nucleophilic attack. nih.govresearchgate.net This activation is a key principle in many catalytic reactions involving imines. For a coordinated 1-(methylphosphanyl)-1-phenylmethanimine ligand, this enhanced electrophilicity could facilitate additions of various nucleophiles to the C=N bond. The general mechanism for such a nucleophilic addition is depicted below:
Table 1: Proposed Nucleophilic Addition to Coordinated this compound
| Step | Description |
| 1 | A nucleophile (Nu⁻) approaches the electrophilic imine carbon of the coordinated ligand. |
| 2 | The nucleophile forms a new C-Nu bond, leading to a single bond between the original imine carbon and nitrogen. |
| 3 | A negative charge develops on the nitrogen atom, which is stabilized by the metal center. |
| 4 | Subsequent protonation or reaction with an electrophile can neutralize the charge on the nitrogen, leading to a functionalized ligand. |
This electrophilic activation pathway is crucial for reactions such as hydrocyanation, hydrosilylation, and the addition of organometallic reagents across the C=N double bond.
Protonation and deprotonation events at the coordinated ligand can significantly alter the reactivity of the complex. Protonation of the imine nitrogen would generate a highly reactive iminium cation, further increasing the electrophilicity of the imine carbon. nih.gov However, in a coordinated system where the nitrogen lone pair is involved in bonding to the metal, direct protonation of the nitrogen might be less favorable.
Alternatively, deprotonation of a suitable C-H bond adjacent to the imine or phenyl group could occur, particularly if the metal center is in a high oxidation state and can stabilize the resulting negative charge. Such a deprotonation could lead to the formation of a metallacycle, a common reactivity pattern for P,N-ligands. acs.orgnih.gov
Protonation or deprotonation at the phosphanyl group is also a plausible scenario. The phosphorus atom in the coordinated phosphine (B1218219) can still possess a lone pair with some nucleophilic character, which could be protonated by strong acids. Conversely, deprotonation of the methyl group on the phosphorus is less likely but could be envisioned with very strong bases.
Transformations Involving the Phosphanyl Center in Coordinated Species
The phosphanyl group in this compound is a key reactive site. Upon coordination to a metal, the phosphorus atom acts as a soft Lewis base. The reactivity of the coordinated phosphanyl center can be diverse, ranging from oxidation and ligand substitution to involvement in catalytic cycles.
One of the significant transformations is the oxidation of the phosphorus(III) center to phosphorus(V). nih.gov This can occur with various oxidizing agents and would significantly alter the electronic and steric properties of the ligand and, consequently, the coordination complex.
Furthermore, the P-C bonds of the phosphanyl group can be subject to cleavage or rearrangement under certain reaction conditions. For instance, intramolecular C-H activation involving the methyl or phenyl group on the phosphorus or the phenyl group of the methanimine (B1209239) has been observed in related P,N-ligand complexes, leading to the formation of cyclometalated products. acs.orgnih.gov This type of reaction is of great interest for the development of catalysts for C-H functionalization.
Table 2: Potential Transformations at the Phosphanyl Center
| Transformation | Description | Potential Outcome |
| Oxidation | Reaction with an oxidizing agent (e.g., H₂O₂, O₂) to form a phosphine oxide ligand. | Alteration of ligand donor properties and complex stability. |
| P-C Bond Cleavage | Scission of the P-CH₃ or P-Ph bond, often promoted by the metal center. | Formation of new organometallic species. |
| Cyclometalation | Intramolecular C-H activation of a P-bound group to form a metallacycle. | Generation of highly stable complexes with potential catalytic applications. acs.orgnih.gov |
Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies
Understanding the mechanisms of the reactions involving this compound complexes is crucial for optimizing their reactivity and designing new catalytic applications. A combination of kinetic and spectroscopic techniques is typically employed for this purpose. nih.gov
Kinetic Studies: Reaction progress kinetic analysis can provide valuable insights into the reaction order, rate constants, and the nature of the rate-determining step. nih.govnih.gov By systematically varying the concentrations of reactants, catalyst, and any additives, a rate law can be determined. For instance, in a nucleophilic addition to the imine, kinetic studies could help to distinguish between a mechanism where the nucleophile directly attacks the coordinated imine and a mechanism involving a pre-equilibrium step.
Spectroscopic Studies: Spectroscopic techniques are indispensable for identifying and characterizing intermediates in a reaction pathway.
NMR Spectroscopy: ³¹P NMR is particularly powerful for probing changes at the phosphorus center. rsc.org The chemical shift of the phosphorus nucleus is highly sensitive to its coordination environment and oxidation state. ¹H and ¹³C NMR can provide detailed information about the organic framework of the ligand. In-situ NMR studies, where the reaction is monitored directly in the NMR tube, can allow for the direct observation of intermediates. nih.gov
Infrared (IR) and Raman Spectroscopy: The stretching frequency of the C=N bond in the IR or Raman spectrum can provide evidence for its activation upon coordination. A shift to lower frequency is typically observed as the C=N bond weakens.
UV-Visible Spectroscopy: Changes in the electronic spectrum of the complex during a reaction can be monitored to follow the kinetics of the process. nih.gov The appearance of new absorption bands can signal the formation of intermediates or products.
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be used to detect and characterize charged intermediates in the reaction mixture.
By combining these techniques, a detailed picture of the reaction mechanism can be constructed, including the identification of key intermediates and the determination of the energetic profile of the reaction.
Table 3: Spectroscopic Probes for Mechanistic Studies
| Technique | Information Gained |
| ³¹P NMR | Coordination of the phosphanyl group, changes in the phosphorus environment, identification of P-containing intermediates. rsc.org |
| ¹H, ¹³C NMR | Structural changes in the organic ligand framework, identification of products and intermediates. |
| IR/Raman | Changes in the C=N bond strength upon coordination and during reaction. |
| UV-Vis | Monitoring reaction kinetics and observing changes in the electronic structure of the complex. nih.gov |
| Mass Spectrometry | Detection and characterization of charged intermediates. |
Computational and Theoretical Studies on 1 Methylphosphanyl 1 Phenylmethanimine and Its Complexes
Density Functional Theory (DFT) Investigations of Electronic Structure
Density Functional Theory (DFT) has emerged as a powerful method for investigating the electronic structure of molecules like 1-(Methylphosphanyl)-1-phenylmethanimine. These studies typically involve the use of functionals such as B3LYP to optimize the molecular geometry and predict various electronic properties. researchgate.netmdpi.com The electronic properties of related Schiff base compounds have been successfully elucidated using DFT, providing a framework for understanding the electronic landscape of this compound. researchgate.net
Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. For instance, in analogous organoselenium compounds, the HOMO-LUMO gap has been used to understand charge transfer within the molecule and predict stability and reactivity. researchgate.net
Molecular Electrostatic Potential (MEP) mapping is another valuable tool derived from DFT calculations. It visualizes the electron density distribution around the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is crucial for predicting how the molecule will interact with other reagents. researchgate.net Natural Bond Orbital (NBO) analysis can further provide insights into charge distribution and intramolecular interactions, such as hydrogen bonding, which can influence the molecule's conformation and stability. nih.gov
Table 1: Representative DFT-Calculated Electronic Properties
| Property | Description | Significance |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate electrons. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept electrons. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Indicates chemical reactivity and stability. |
Prediction of Reaction Pathways and Transition States in Catalysis
Computational methods, particularly DFT, are instrumental in mapping out potential reaction pathways and identifying the associated transition states when this compound acts as a ligand in catalytic cycles. By calculating the potential energy surface, researchers can determine the most energetically favorable route for a chemical transformation. nih.gov
The investigation of tautomerization mechanisms in similar heterocyclic compounds has demonstrated the utility of DFT in estimating the thermo-kinetic features of different conversion processes. nih.gov This involves locating the transition state structures and calculating the activation energy barriers. Such calculations can predict the feasibility of a reaction under specific conditions. The Transition State Theory (TST), often accompanied by corrections for quantum mechanical tunneling, can be used to estimate reaction rates. nih.gov These theoretical predictions are invaluable for designing and optimizing catalytic processes.
Analysis of Ligand-Metal Interactions and their Influence on Reactivity
When this compound coordinates to a metal center, the nature of the ligand-metal bond is paramount to the resulting complex's stability and reactivity. Computational techniques such as Energy Decomposition Analysis (EDA) can be employed to dissect the interaction energy into distinct components: electrostatic interaction, Pauli repulsion, and orbital interaction. researchgate.netcardiff.ac.uk This analysis provides a quantitative understanding of the bonding, revealing the relative contributions of ionic and covalent character.
The geometry of the metal complex, including bond lengths and angles, is a direct consequence of these interactions. nih.gov For example, studies on other metal complexes have shown how the bite angle of a ligand can influence the coordination geometry and, consequently, the reactivity of the metal center. nih.gov Furthermore, the electronic properties of the ligand, such as its ability to donate or accept electron density, can significantly modulate the catalytic activity of the metal. NBO analysis can be used to quantify the charge transfer between the ligand and the metal.
Modeling of Stereoselectivity and Enantiocontrol Mechanisms
In asymmetric catalysis, where the formation of a specific stereoisomer is desired, computational modeling plays a crucial role in understanding and predicting stereoselectivity. For chiral complexes of this compound, DFT calculations can be used to model the transition states leading to different stereoisomers. By comparing the energies of these diastereomeric transition states, the enantiomeric excess of a reaction can be predicted.
The steric and electronic properties of the ligand are key to achieving high enantiocontrol. The conformation of the ligand and its interaction with the substrate in the transition state determine the stereochemical outcome. Molecular dynamics simulations can provide insights into the conformational flexibility of the ligand-metal complex and how it influences the approach of the substrate. These computational models are essential for the rational design of new chiral ligands and catalysts with improved stereoselectivity.
Future Research Directions and Emerging Trends
Exploration of Novel Reactivity Patterns in Phosphanyl-Iminyl Systems
The unique electronic and steric properties of phosphanyl-iminyl systems, such as 1-(methylphosphanyl)-1-phenylmethanimine, offer a fertile ground for discovering novel reactivity patterns. The interplay between the phosphorus and nitrogen centers can be exploited to mediate a variety of chemical transformations. Future research is anticipated to focus on several key areas:
Frustrated Lewis Pair (FLP) Chemistry: The phosphorus atom, a Lewis base, and the imine nitrogen, a potential Lewis base, in proximity to a suitable Lewis acid could form a frustrated Lewis pair. This would open up avenues for the activation of small molecules like H₂, CO₂, and olefins, leading to new catalytic cycles for hydrogenation, carboxylation, and polymerization reactions.
Redox-Active Ligand Scaffolds: The phosphanyl-iminyl framework can be designed to be redox-active, participating directly in catalytic cycles. By tuning the substituents on the phosphorus and the imine carbon, the redox potential of the ligand can be modulated to facilitate challenging oxidative addition and reductive elimination steps in organometallic catalysis.
Coordination Chemistry and Tautomerism: A deeper understanding of the coordination behavior of this compound with a wide range of transition metals is crucial. Research into the tautomeric equilibrium between the imine and enamine forms upon coordination could lead to the discovery of novel catalytic activities. researchgate.net For instance, the tautomerization to α-phosphine enamines before complexation and reversion to α-phosphine imines upon coordination to metals like Ni(II) or Pd(II) has been observed in related systems. researchgate.net
Design of Advanced this compound Analogues for Enhanced Catalytic Performance
The modular nature of this compound allows for systematic modifications to fine-tune its properties for specific catalytic applications. The design of advanced analogues will be a key driver of innovation in this field.
Steric and Electronic Tuning: The performance of catalysts derived from phosphine-imine ligands is highly dependent on their steric and electronic properties. Future designs will likely incorporate bulky substituents on the phosphorus atom or the phenyl ring to create specific coordination pockets around the metal center, thereby influencing selectivity. The introduction of electron-donating or electron-withdrawing groups can modulate the electron density at the metal center, impacting its catalytic activity. The continuous development and tailoring of phosphine (B1218219) ligands have led to significant advances in homogeneous catalysis. nih.gov
Chiral Ligand Synthesis for Asymmetric Catalysis: The development of chiral analogues of this compound is a promising direction for asymmetric catalysis. Introducing chirality either at the phosphorus center, the carbon backbone, or through atropisomerism can lead to highly enantioselective catalysts for a variety of transformations, including hydrogenations, C-C bond forming reactions, and hydroaminations. gessnergroup.com
Multi-dentate Ligand Architectures: Incorporating additional donor atoms into the ligand framework can lead to the formation of more stable and selective catalysts. The design of bidentate (P,N), tridentate, or even tetradentate ligands based on the this compound scaffold will be a significant area of research. These multidentate ligands can offer better control over the coordination geometry and electronic properties of the metal center. beilstein-journals.org
Below is a table illustrating how modifications to analogous phosphine-imine ligand structures can influence catalytic performance in ethylene (B1197577) polymerization, a potential application for catalysts derived from this compound analogues.
| Ligand Analogue | Metal Center | Co-catalyst | Activity ( g/mol ·h) | Polymer Molecular Weight ( g/mol ) |
| Di-tert-butylphosphino-imine | Ni(II) | MAO | 1.7 x 10⁴ | 1.2 x 10⁵ |
| Diphenylphosphino-imine | Ni(II) | MAO | 1.2 x 10⁴ | 0.8 x 10⁵ |
| Cyclophane-based phosphine-imine | Ni(II) | MAO | 1.0 x 10⁶ | 2.5 x 10⁵ |
Data is representative of analogous systems and serves to illustrate the potential impact of ligand modification. researchgate.net
Integration into Sustainable Chemical Processes
The development of catalysts based on this compound and its analogues aligns well with the principles of green and sustainable chemistry.
Atom Economy: Catalysts derived from these ligands can promote reactions with high atom economy, minimizing the generation of waste. For example, their application in addition and cycloaddition reactions would be highly desirable.
Use of Earth-Abundant Metals: While initial studies may involve precious metals, a significant future trend will be the development of catalysts based on earth-abundant and less toxic metals like iron, copper, and zinc. The versatile coordination chemistry of phosphanyl-iminyl ligands makes them suitable for stabilizing a wide range of metal centers.
Activation of Renewable Feedstocks: A long-term goal will be to apply these novel catalysts to the transformation of renewable feedstocks, such as biomass-derived platform molecules, into valuable chemicals and fuels. This would contribute to the transition towards a more sustainable chemical industry.
The following table outlines potential sustainable applications for catalysts based on the this compound scaffold.
| Sustainable Process | Catalytic Transformation | Potential Advantage |
| Biomass Conversion | Lignin depolymerization | Valorization of a renewable resource |
| CO₂ Utilization | CO₂ hydrogenation to methanol | Carbon capture and utilization |
| Green Solvents | Reactions in water or supercritical CO₂ | Reduced use of volatile organic compounds |
| Pharmaceutical Synthesis | Asymmetric synthesis of APIs | More efficient and sustainable routes to drugs |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
